(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid
CAS No.: 933445-56-8
Cat. No.: VC13664710
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 933445-56-8 |
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Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Standard InChI Key | WRDLRBISLUXLKZ-BDAKNGLRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate, with the following key structural features :
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Cyclohexene backbone: Provides conformational rigidity.
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Boc-protected amino group: Enhances stability during synthetic reactions.
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Carboxylic acid functionality: Enables further derivatization.
Table 1: Key Physicochemical Properties
The stereochemistry of the compound is critical; the (1R,5R) configuration ensures optimal spatial arrangement for interactions in enzymatic systems and synthetic applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis involves three primary steps :
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Cyclohexene Derivative Formation: Cyclohexene is functionalized with amino and carboxylic acid groups via epoxidation and ring-opening reactions.
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Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Esterification/Hydrolysis: The carboxylic acid is esterified (e.g., ethyl ester) or retained as a free acid, depending on the target application.
Table 2: Industrial vs. Laboratory-Scale Synthesis
Parameter | Laboratory Scale | Industrial Scale |
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Catalyst | H₂SO₄, DMAP | Continuous flow reactors |
Yield | 60–75% | >90% (optimized conditions) |
Key Step | Boc protection | Automated purification systems |
Reference |
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for:
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Peptide analogs: Its rigid cyclohexene backbone mimics proline in peptide chains, enhancing conformational stability .
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Neuraminidase inhibitors: Patents highlight its role in synthesizing antiviral agents targeting influenza A/H1N1 .
Medicinal Chemistry
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Enzyme inhibition: The deprotected amino group interacts with catalytic sites of proteases and kinases .
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Anticancer agents: Derivatives exhibit cytotoxic activity against A431 epidermoid carcinoma cells .
Biological Activity and Mechanism
Mechanism of Action
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Boc Deprotection: Under acidic conditions (e.g., HCl/dioxane), the Boc group is removed, yielding a free amine that participates in nucleophilic reactions.
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Carboxylic Acid Reactivity: Hydrolysis of the ester group generates a carboxylic acid, enabling salt formation or conjugation .
Table 3: Biological Activity Data
Application | EC₅₀/IC₅₀ | Model System | Reference |
---|---|---|---|
Influenza A/H1N1 | <1 μM | Allantoic virus assay | |
Cytotoxicity | 10–50 μM | A431 cancer cells |
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
Compound | Key Difference | Biological Impact |
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(1S,5R)-isomer | Altered stereochemistry | Reduced enzyme binding affinity |
Methyl ester derivative | Increased lipophilicity | Enhanced cellular uptake |
cis-5-Boc-amino-cyclohexene analog | Different ring conformation | Lower metabolic stability |
Hazard Category | Precautionary Measures | Source |
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Skin Irritation | Use nitrile gloves; wash exposed areas | |
Respiratory Toxicity | Use fume hood; avoid dust inhalation | |
Storage | 2–8°C under inert atmosphere (N₂/Ar) |
Recent Research Advancements
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Enantioselective Synthesis: Palladium-catalyzed allylic substitution achieves >98% enantiomeric excess (ee) using chiral ligands .
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Antiviral Derivatives: 4,5-Diamino-3-alkyloxy analogs show promise against drug-resistant influenza strains .
Future Directions
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